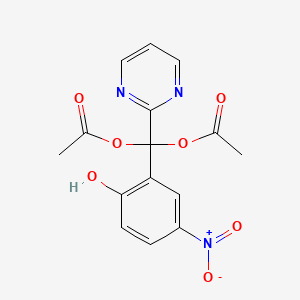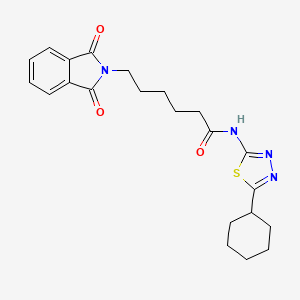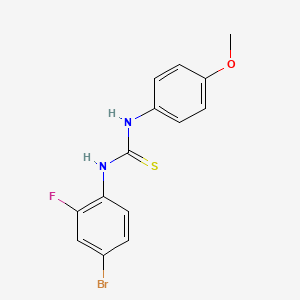![molecular formula C22H19N3O3S B4626053 3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)
3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from the conversion of phenyl/aryl/aralkyl/heterocyclic organic acids into corresponding esters, hydrazides, and finally to oxadiazol thiols. These thiols are then reacted with specific butanamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to synthesize the target compounds. The structural elucidation of these compounds is typically performed using NMR, IR, and mass spectral data (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
Molecular docking and quantum chemical calculations are critical in understanding the molecular structure and spectroscopic data of related compounds. Density Functional Theory (DFT) calculations, including geometry optimization, vibrational spectra analysis, and molecular parameter calculations, provide insights into the intramolecular charge transfers, molecular electrostatic potential, and other molecular properties (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole derivatives often lead to compounds with significant biological activities. The cycloaddition reactions, electrophilic substitutions, and further modifications yield compounds with varied biological and chemical properties. These compounds are typically screened for activities such as lipoxygenase inhibition, antibacterial, antifungal, and anticancer properties (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
The physical properties, including the crystal structure and molecular packing, are determined using X-ray diffraction studies. These analyses reveal the presence of hydrogen bonding, molecular interactions, and the overall 3D network of the compounds. Hirshfeld surface analysis further provides insights into the nature of intermolecular contacts (K. Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity and stability, are often explored through NBO analysis, Fukui functions, and molecular docking studies. These analyses help in understanding the potential biological efficacy of the compounds, their interaction with enzymes or receptors, and their overall chemical behavior (A. Viji et al., 2020).
Aplicaciones Científicas De Investigación
Biological Activity of Heterocyclic Systems Based on 1,3,4-thia(oxa)diazoles
1,3,4-Thiadiazole and oxadiazole heterocycles are recognized for their diverse pharmacological potential, which includes antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The 1,3,4-oxadiazole core, in particular, is a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity by engaging in hydrogen bonding interactions with various enzymes and receptors. This versatility makes these scaffolds significant for medicinal chemistry, serving as crucial elements for the expression of pharmacological activity and the construction of drug-like molecules with promising structural matrices (Lelyukh, 2019).
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
Research has shown that 1,3,4-oxadiazole-based compounds exhibit a wide range of bioactivities due to their unique structural features. These activities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. The incorporation of the 1,3,4-oxadiazole ring into molecules has led to the development of compounds with high therapeutic potency, highlighting the significant role of these derivatives in medicinal chemistry and drug development (Verma et al., 2019).
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development
The 1,3,4-oxadiazole core has been identified as having various pharmacological properties among five-membered nitrogen heterocyclic compounds. Its role as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters, along with applications in numerous zones such as polymers, luminescence-producing materials, electron-transporting materials, and corrosion inhibitors, underscores its importance. The wide range of pharmacological activities associated with 1,3,4-oxadiazole-containing compounds, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects, positions it as a structural subunit of significant usefulness for the development of new drug candidates (Rana et al., 2020).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-11-4-15(5-12-18)6-13-20(26)23-17-9-7-16(8-10-17)21-24-22(28-25-21)19-3-2-14-29-19/h2-5,7-12,14H,6,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFTYZSCQYHMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)

![5-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625999.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)

![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)


![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)